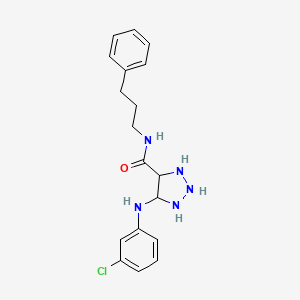

5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide

Description

Properties

IUPAC Name |

5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O/c19-14-9-4-10-15(12-14)21-17-16(22-24-23-17)18(25)20-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12,16-17,21-24H,5,8,11H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBISDZIBALGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide typically involves the following steps:

-

Formation of the Triazolidine Ring: : The triazolidine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired ring structure.

-

Introduction of the 3-Chloroanilino Group: : The 3-chloroanilino group can be introduced through a nucleophilic substitution reaction, where a suitable aniline derivative reacts with a chlorinated precursor. This reaction may require the use of solvents and temperature control to achieve optimal yields.

-

Attachment of the 3-Phenylpropyl Group: : The 3-phenylpropyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, where a phenylpropyl halide reacts with a suitable organometallic reagent. This step often involves the use of palladium catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yields and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, where the triazolidine ring or the anilino group is oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can be used to modify the functional groups within the compound. For example, the nitro group (if present) can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and organometallic reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Catalysts: Palladium, platinum, and other transition metal catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the triazolidine ring, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound may have potential as a biochemical probe or as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its mechanism of action.

Medicine: The compound may have therapeutic potential in the treatment of various diseases. Its pharmacological properties can be investigated to determine its efficacy and safety.

Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-4-Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3e) share the carboxamide functionality and halogenated aryl groups with the target compound. Key differences include:

- Core Structure: Pyrazole rings (two adjacent nitrogen atoms) vs. triazolidine (three nitrogen atoms in a saturated ring).

- Substituent Effects: 3-Chloroanilino vs. N-(3-Phenylpropyl) vs. N-(4-Cyanopyrazolyl): The 3-phenylpropyl chain increases hydrophobicity (logP ~3.5 estimated) compared to cyanopyrazolyl groups (logP ~2.8), which could improve membrane permeability .

Table 1: Physical Properties of Selected Pyrazole-4-Carboxamides vs. Target Compound

*Hypothetical data based on analogs; †Estimated yield from similar coupling reactions; ‡Predicted based on triazolidine stability.

Phenylpropyl-Containing Carboxamides ()

Compounds such as dimethylmalonic acid 3-phenylpropyl tridecyl ester () and N-(3-phenylpropyl)benzamide derivatives () highlight the role of the 3-phenylpropyl chain:

- Lipophilicity : The 3-phenylpropyl group increases logP by ~1.5 units compared to shorter alkyl chains, enhancing lipid bilayer penetration.

Chlorinated Aryl Derivatives ()

- 3-Chloro-N-phenyl-phthalimide (): The ortho-chloro substitution in phthalimide derivatives reduces rotational freedom compared to the meta-chloroanilino group in the target compound, possibly affecting binding entropy.

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): The electron-withdrawing trifluoromethyl and chloro groups in this compound contrast with the electron-donating 3-phenylpropyl chain in the target molecule, suggesting divergent reactivity in electrophilic substitutions .

Metabolic Pathways ()

The antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes N-demethylation via cytochrome P450 enzymes. While the target compound lacks a methyl group on the triazolidine nitrogen, its carboxamide group may still be susceptible to hydrolysis or oxidative metabolism, albeit at a slower rate than DIC due to steric protection by the phenylpropyl chain .

Biological Activity

5-(3-Chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide, a synthetic organic compound belonging to the triazole class, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The presence of various functional groups such as an amino group and a carboxamide suggests significant pharmacological potential. The molecular formula is .

Synthesis

The synthesis of this compound typically involves several key reactions, including:

- Formation of the Triazole Ring : The initial step often includes the reaction of appropriate hydrazones with isocyanates or isothiocyanates to form the triazole structure.

- Substitution Reactions : Subsequent reactions introduce the chlorophenyl and phenylpropyl groups, enhancing the compound's lipophilicity and cellular uptake.

Biological Activity Overview

The biological activity of this compound has been explored through various assays, indicating its potential in multiple therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has shown significant antiproliferative effects against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines.

- Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process for cancer cell division and growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity :

- Bacterial Strains : It has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against Candida albicans.

- Inhibition Assays : The minimum inhibitory concentration (MIC) values indicate potent activity compared to standard antimicrobial agents .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What is the recommended synthetic pathway for 5-(3-chloroanilino)-N-(3-phenylpropyl)triazolidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, coupling 3-chloroaniline with a triazolidine-carboxamide precursor under reflux conditions using POCl₃ as a catalyst (90°C, 3 hours) . Optimization includes adjusting solvent polarity (e.g., DMSO/water mixtures for recrystallization) and controlling pH (8–9 with ammonia) to precipitate the product. Purity is validated via TLC and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolidine core’s electron-rich nature. Use cell viability assays (MTT or resazurin) for cytotoxicity profiling. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) are essential .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays.

- Structural Analog Comparison : Test derivatives (e.g., pyridinyl or fluorophenyl variants) to isolate pharmacophores .

Q. What computational strategies support target identification for this compound?

- Methodological Answer :

- Molecular Docking : Use the compound’s SMILES string (e.g., from PubChem) to model interactions with protein databases (PDB).

- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. fluoro groups) with activity trends .

Q. How to design a study comparing this compound’s efficacy with structurally related analogs?

- Methodological Answer :

- Select Analogs : Include derivatives like N-(3-chlorophenyl)-2-thiazolidinone acetamide or pyrazolo[3,4-b]pyridine carboxamides .

- Standardized Assays : Use IC₅₀ values in enzyme assays and logP measurements to correlate lipophilicity with membrane permeability.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant potency differences (p < 0.05) .

Q. What experimental approaches assess the compound’s environmental fate in ecological risk studies?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light or microbial cultures, then quantify degradation products via LC-MS .

- Bioaccumulation Tests : Measure logKₒw (octanol-water coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.